Cephalosporin C sodium

Description

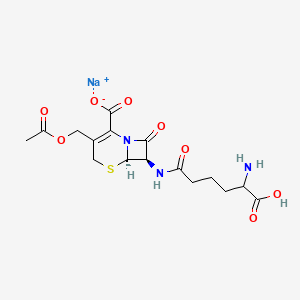

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLVUKHUSRPCG-BJIHTTGYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-24-5 (Parent) | |

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20199687 | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-04-0 | |

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Microbial Biosynthesis and Molecular Biology of Cephalosporin C

Biosynthetic Pathways and Precursors in Acremonium chrysogenum

The journey from simple amino acids to the complex structure of Cephalosporin (B10832234) C involves a series of enzymatic reactions and key intermediate compounds. The biosynthesis is a prime example of secondary metabolism in fungi, occurring after the primary growth phase. nih.gov

The biosynthesis of Cephalosporin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.denih.gov This initial step is catalyzed by the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). ruhr-uni-bochum.de The resulting tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), undergoes oxidative cyclization to form isopenicillin N, a reaction mediated by isopenicillin N synthase (IPNS). nih.govontosight.ai

The pathway then diverges from penicillin biosynthesis. Isopenicillin N is isomerized to penicillin N by isopenicillin N epimerase. nih.gov Subsequently, a ring expansion of penicillin N, catalyzed by deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS, also known as expandase), yields deacetoxycephalosporin C (DAOC). oup.comresearchgate.net This bifunctional enzyme also catalyzes the next step, the hydroxylation of DAOC to form deacetylcephalosporin C (DAC). oup.comasm.org The final step in the pathway is the acetylation of DAC by deacetylcephalosporin C acetyltransferase to produce Cephalosporin C. springernature.com

Table 1: Key Enzymes in the Cephalosporin C Biosynthetic Pathway

| Enzyme | Gene | Function |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | pcbAB | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form ACV tripeptide. ruhr-uni-bochum.de |

| Isopenicillin N synthase (IPNS) | pcbC | Cyclizes the ACV tripeptide to form isopenicillin N. nih.govontosight.ai |

| Isopenicillin N epimerase | cefD1/cefD2 | Isomerizes isopenicillin N to penicillin N. nih.gov |

| Deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS) | cefEF | Catalyzes the ring expansion of penicillin N to DAOC and its subsequent hydroxylation to DAC. oup.comresearchgate.netasm.org |

| Deacetylcephalosporin C acetyltransferase | cefG | Acetylates DAC to form the final product, Cephalosporin C. springernature.com |

The biosynthesis of Cephalosporin C is characterized by a series of crucial intermediate compounds that serve as substrates for the enzymatic cascade. The primary precursors are the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.de The non-proteinogenic amino acid L-α-aminoadipic acid is a particularly important precursor, derived from the lysine (B10760008) biosynthesis pathway. ruhr-uni-bochum.de

The first key intermediate is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) . ruhr-uni-bochum.de This is followed by the formation of the bicyclic structure of isopenicillin N , which represents a major branch point in β-lactam antibiotic biosynthesis. asm.org

Subsequent intermediates specific to the cephalosporin pathway include penicillin N , deacetoxycephalosporin C (DAOC) , and deacetylcephalosporin C (DAC) . mdpi.comoup.com The accumulation of intermediates like DAOC and DAC can be an issue in industrial fermentation, indicating potential bottlenecks in the later stages of the biosynthetic pathway. mdpi.comoup.com

Table 2: Key Intermediate Metabolites in Cephalosporin C Biosynthesis

| Intermediate Metabolite | Preceding Enzyme | Succeeding Enzyme |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | ACV Synthetase | Isopenicillin N Synthase |

| Isopenicillin N | Isopenicillin N Synthase | Isopenicillin N Epimerase |

| Penicillin N | Isopenicillin N Epimerase | Deacetoxycephalosporin C Synthase/Hydroxylase |

| Deacetoxycephalosporin C (DAOC) | Deacetoxycephalosporin C Synthase/Hydroxylase | Deacetoxycephalosporin C Synthase/Hydroxylase |

| Deacetylcephalosporin C (DAC) | Deacetoxycephalosporin C Synthase/Hydroxylase | Deacetylcephalosporin C Acetyltransferase |

Genetic Engineering and Metabolic Enhancements for Cephalosporin C Production

Classical strain improvement programs have historically employed random mutagenesis followed by selection to generate high-yielding A. chrysogenum strains. asm.orgmdpi.com Techniques such as exposure to gamma radiation have been utilized to induce mutations in the fungal genome. fao.org Subsequent screening identifies mutants with enhanced Cephalosporin C production. fao.org These classical methods have led to strains with significantly increased antibiotic titers compared to the original wild-type isolates. mdpi.com For instance, a study reported a 3.46-fold increase in Cephalosporin C production in a mutant obtained through gamma irradiation. fao.org

The genes responsible for Cephalosporin C biosynthesis are organized in clusters within the fungal genome. asm.org The "early" cluster contains genes like pcbAB and pcbC, while the "late" cluster includes cefEF and cefG. asm.org The expression of these genes is tightly regulated at both the transcriptional and translational levels. nih.govmdpi.com

Several transcription factors have been identified that influence the expression of these biosynthetic genes. nih.govruhr-uni-bochum.de For example, global regulators like CPCR1, CRE1, and PACC have been shown to control the expression of pcbAB and pcbC. asm.org The AcveA gene, a homolog of the Aspergillus velvet gene, also plays a regulatory role in Cephalosporin C biosynthesis. asm.org Understanding these regulatory networks allows for targeted genetic modifications to upregulate the expression of key biosynthetic genes, thereby increasing antibiotic production. researchgate.net

The production of Cephalosporin C is significantly influenced by the composition of the fermentation medium. jmb.or.kr Carbon and nitrogen sources are crucial for both fungal growth and antibiotic synthesis. longdom.org The carbon-to-nitrogen ratio can impact the yield of Cephalosporin C. longdom.org

Supplementation of the culture medium with precursors can also enhance production. Methionine, for instance, has been shown to increase Cephalosporin C titers, likely by providing a source of sulfur for the biosynthesis of L-cysteine. mdpi.comlongdom.org However, excessive concentrations of methionine can be inhibitory. longdom.org Similarly, the addition of fatty acids, such as oleic and linoleic acid, has been reported to stimulate Cephalosporin C production. jmb.or.kr The optimization of nutritional factors and precursor supplementation is a critical aspect of maximizing the biosynthetic yield of Cephalosporin C in industrial fermentation processes. fao.orgwisdomlib.org

Biocatalytic and Chemo Enzymatic Transformations of Cephalosporin C

Enzymatic Conversion of Cephalosporin (B10832234) C to 7-Aminocephalosporanic Acid (7-ACA)

The enzymatic deacylation of Cephalosporin C to produce 7-ACA can be accomplished through two primary strategies. The established industrial method involves a two-step enzymatic process, while a more streamlined single-step enzymatic conversion has been the focus of recent research and development. nih.govubbcluj.ro

Two-Stage Bioconversion: D-Amino Acid Oxidase (DAAO) and Glutaryl 7-ACA Acylase (GA)

The conventional and industrially established enzymatic method for producing 7-ACA from Cephalosporin C is a two-step process. ubbcluj.rojapsonline.com This method utilizes two distinct enzymes, D-amino acid oxidase (DAAO) and glutaryl 7-ACA acylase (GA), often in separate reactors, to achieve the desired transformation. japsonline.comrsc.org

The process begins with the action of D-amino acid oxidase on Cephalosporin C. This initial step modifies the D-α-aminoadipoyl side chain of the Cephalosporin C molecule. japsonline.comnih.gov The product of this reaction, keto-adipyl-7-aminocephalosporanic acid (keto-7ACA), is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). nih.gov This conversion is facilitated by hydrogen peroxide, which is a byproduct of the DAAO-catalyzed reaction. japsonline.comnih.gov In the second stage, the enzyme glutaryl 7-ACA acylase (also known as glutaryl amidase) hydrolyzes GL-7-ACA to yield the final product, 7-ACA. mdpi.comjapsonline.com This two-step enzymatic route has been successfully implemented on an industrial scale, offering high molar yields of up to 85% under mild aqueous conditions (pH 8.0 and 20-25°C). nih.gov

A significant challenge in this two-stage process is the negative impact of hydrogen peroxide, generated by DAAO, on the stability of the GA enzyme. japsonline.com To mitigate this issue, strategies such as the addition of catalase to decompose the hydrogen peroxide have been employed. japsonline.com

D-amino acid oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that contains a non-covalently bound FAD molecule and catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govfrontiersin.org The enzyme's ability to efficiently oxidize Cephalosporin C makes it a crucial biocatalyst in the production of semi-synthetic cephalosporins. nih.govmsu.ru DAAOs from the yeasts Trigonopsis variabilis and Rhodotorula gracilis are particularly noted for their high activity towards Cephalosporin C. nih.govmsu.ru

The catalytic mechanism of DAAO involves the oxidative deamination of the D-amino acid substrate, producing an α-keto acid, ammonia, and hydrogen peroxide. frontiersin.org Kinetic studies have been conducted to determine the enzyme's affinity for various substrates. For DAAO from Trigonopsis variabilis (TvDAAO), the Michaelis constant (Km) for Cephalosporin C has been reported to be in the range of 0.83 mM to 2.4 mM under different experimental conditions. msu.ru The catalytic efficiency (kcat/Km) is a key parameter for evaluating an enzyme's performance. Research has focused on improving this efficiency through protein engineering. For instance, site-directed mutagenesis of TvDAAO, such as the Met156Leu substitution, has been shown to increase the catalytic efficiency by up to 39%, primarily by decreasing the Km value. researchgate.net

| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| TvDAAO (Wild-Type) | Trigonopsis variabilis | Cephalosporin C | 2.4 | - | - |

| TvDAAO (Wild-Type) | Trigonopsis variabilis | D-Alanine | 7.0 | - | - |

| TvDAAO (Wild-Type) | Trigonopsis variabilis | D-Phenylalanine | 0.20 | - | - |

| TvDAAO (Met156Leu mutant) | Trigonopsis variabilis | Cephalosporin C | - | - | 39% increase |

| RgDAAO | Rhodotorula gracilis | D-Alanine | 1.0 | - | - |

Glutaryl 7-ACA acylase (GA), also referred to as cephalosporin acylase, is the enzyme responsible for the second step in the two-stage bioconversion, hydrolyzing glutaryl-7-ACA (GL-7-ACA) to produce 7-ACA. nih.govjmb.or.kr These enzymes are typically heterodimers, composed of two different subunits, and are derived from a single polypeptide precursor through proteolytic cleavage. jmb.or.krresearchgate.net

GA enzymes have been isolated and characterized from various microbial sources, particularly Pseudomonas species. nih.govjmb.or.kr For example, the GA from Pseudomonas strain BL072 is composed of two subunits with approximate molecular masses of 65 kDa and 24 kDa and exhibits optimal activity at pH 8.0. nih.gov Similarly, the acylase from Pseudomonas diminuta KAC-1 consists of a 55 kDa and a 17 kDa subunit, with an optimal pH of 8.0 and an optimal temperature of 40°C. jmb.or.kr

Protein engineering efforts have been directed at improving the catalytic activity and stability of GA enzymes. Site-directed mutagenesis of the GA from Pseudomonas sp. strain 130 (CA130) has led to mutants with enhanced properties. For instance, the Q50βN mutant showed a two- to three-fold increase in catalytic efficiency (kcat/Km) due to a decrease in its Km value and an increase in its kcat. nih.gov Other mutations, like K198βA, resulted in enhanced stability, increasing the enzyme's half-life. nih.gov The creation of double mutants, such as Q50βN/K198βA, has successfully combined these desirable traits, leading to an engineered enzyme with both increased activity and stability. nih.gov

| Enzyme | Source | Subunits (kDa) | Optimal pH | Km for GL-7-ACA (mM) |

| GA | Pseudomonas strain BL072 | ~65 and ~24 | 8.0 | - |

| GA (KAC-1) | Pseudomonas diminuta KAC-1 | ~55 and ~17 | 8.0 | 0.45 |

| CA130 (Wild-Type) | Pseudomonas sp. strain 130 | - | - | - |

| CA130 (Q50βN mutant) | Pseudomonas sp. strain 130 | - | - | ~50% decrease |

| CA130 (K198βA mutant) | Pseudomonas sp. strain 130 | - | Alkaline shift | - |

Single-Step Bioconversion: Cephalosporin C Acylase (CA)

To simplify the production process and reduce costs, a single-step enzymatic conversion of Cephalosporin C to 7-ACA has been developed. nih.govsemanticscholar.org This method utilizes a single enzyme, Cephalosporin C acylase (CA), which can directly cleave the D-α-aminoadipoyl side chain from the Cephalosporin C molecule. japsonline.comsemanticscholar.org This approach eliminates the need for the DAAO enzyme and the associated issues with hydrogen peroxide, making it a more efficient and economical alternative to the two-step process. japsonline.comopenbiotechnologyjournal.com

Cephalosporin C acylase (CA, EC 3.5.1.11) belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. semanticscholar.org The enzyme is synthesized as a single polypeptide chain that undergoes intramolecular cleavage to form a self-activating pre-protein, which then matures into the active heterodimeric enzyme. semanticscholar.org The enzymatic mechanism of CA involves the direct hydrolysis of the amide bond that links the cephem nucleus to the acyl side chain of Cephalosporin C. japsonline.comsemanticscholar.org

While some glutaryl acylases (GAs) exhibit a low level of CA activity, true CAs that preferentially use Cephalosporin C as a substrate have been a significant focus of research. japsonline.comjapsonline.com Natural GAs typically show very low activity on Cephalosporin C. japsonline.comnih.gov Therefore, protein engineering has been instrumental in enhancing the catalytic efficiency of these enzymes for direct Cephalosporin C conversion. By combining structural knowledge, computational design, and directed evolution, researchers have successfully created CA variants with significantly improved specificity and kinetic efficiency for Cephalosporin C. nih.gov For example, a variant of the GA from Pseudomonas N176, named VAC, showed a more than 11,000-fold increase in specificity for Cephalosporin C compared to the wild-type enzyme. nih.gov

Cephalosporin C acylase activity has been identified in various microorganisms, including bacteria such as Achromobacter xylosoxidans, Aeromonas sp., Arthrobacter viscosus, Bacillus laterosporus, Flavobacterium sp., and Pseudomonas sp. semanticscholar.orgresearchgate.net Among these, Pseudomonas species have been a particularly rich source for the discovery and development of CAs. semanticscholar.orgjapsonline.com However, the natural activity of these enzymes towards Cephalosporin C is often low, necessitating strategies to improve their performance for industrial applications. semanticscholar.orgjapsonline.com

To overcome the limitations of low expression levels and to facilitate enzyme engineering, heterologous expression systems, primarily in Escherichia coli, have been widely adopted. semanticscholar.orgopenbiotechnologyjournal.com The genes encoding CAs from various Pseudomonas strains have been cloned and expressed in E. coli, allowing for large-scale production and purification of the enzymes. jmb.or.kropenbiotechnologyjournal.com For instance, the GA from Pseudomonas diminuta was cloned and expressed in a recombinant E. coli and developed into an industrial biocatalyst. microbiologyjournal.org Furthermore, codon optimization of bacterial cca genes has been employed for efficient expression in fungal hosts like Acremonium chrysogenum, the producer of Cephalosporin C itself, creating the potential for in vivo conversion. mdpi.comnih.gov These expression systems are crucial for producing the quantities of engineered CA variants needed for industrial-scale, single-step production of 7-ACA. openbiotechnologyjournal.comscienceopen.com

Enzyme Engineering and Rational Design for Improved Catalytic Efficiency

The direct enzymatic conversion of Cephalosporin C into 7-aminocephalosporanic acid (7-ACA), a key intermediate for semi-synthetic cephalosporins, is a highly sought-after industrial process. nih.govmicrobiologyjournal.org However, naturally occurring acylases, which are highly active on substrates like glutaryl-7-aminocephalosporanic acid (gl-7ACA), exhibit very low specificity and activity towards Cephalosporin C. nih.govnih.gov This limitation has driven extensive research into enzyme engineering and rational design to develop acylase variants with commercially viable catalytic efficiency for the one-step conversion of Cephalosporin C. nih.govjapsonline.com

To overcome the poor natural activity of acylases on Cephalosporin C, researchers have employed powerful protein engineering strategies, including directed evolution and site-directed mutagenesis. nih.gov These approaches often start with a known glutaryl acylase, such as the one from Pseudomonas sp. N176 or SE83, as a protein scaffold. nih.govnih.gov Through a combination of techniques—including error-prone PCR for random mutagenesis, site-saturation mutagenesis to explore all possible amino acids at a specific position, and structure-guided site-directed mutagenesis—scientists have successfully re-engineered these enzymes to favor Cephalosporin C as a substrate. nih.govresearchgate.net

Numerous studies have reported significant success in enhancing acylase performance. For instance, a combination of random mutagenesis and rational design on a glutaryl acylase from Pseudomonas N176 (named VAC) led to variants with a vastly increased specificity constant for Cephalosporin C. nih.gov Similarly, mutagenesis of the acylase from Pseudomonas SE83 has yielded mutants with substantially improved specific activity. researchgate.net These engineered biocatalysts represent a significant advancement, making the single-step enzymatic production of 7-ACA from Cephalosporin C an industrially feasible alternative to traditional chemical or two-step enzymatic routes. nih.govnih.gov

Table 1: Selected Engineered Acylase Mutants and Their Improved Catalytic Properties This table is interactive. You can sort and filter the data.

| Parent Enzyme/Gene | Mutant Designation | Key Mutations | Reported Improvement | Reference(s) |

|---|---|---|---|---|

| Pseudomonas N176 Acylase (VAC) | A215Y-H296S-H309S | A215Y, H296S, H309S | Up to 100-fold increase in CephC/gl-7ACA catalytic efficiency ratio. | nih.gov, nih.gov, researchgate.net |

| Pseudomonas N176 Acylase (VAC) | H57βS-H70βS-L154βY | H57βS, H70βS, L154βY | Over 11,000-fold increase in specificity constant for CephC vs. gl-7ACA. | nih.gov |

| Pseudomonas sp. SE83 Acylase (acyII) | S12 | V122αA, G140αS, F58βN, I75βT, I176βV, S471βC | 7.5-fold improvement in specific activity compared to wild type. | researchgate.net, researchgate.net |

| Pseudomonas sp. SE83 Acylase (acyII) | A12 | G139αS, F58βN, I75βT, I176βV, S471βC | 2-fold increase in specific activity and 3-fold increase in catalytic efficiency. | citius.technology |

| Pseudomonas diminuta Acylase | Q50βM-Y149αK-F177αG | Q50βM, Y149αK, F177αG | 7.9-fold improvement in deacylation activity towards Cephalosporin C. | researchgate.net, microbiologyjournal.org |

| Cephalosporin C Acylase | - | Met31β to Phe31β / Tyr31β | 1.6-fold and 2.5-fold enhancement in catalytic activity, respectively. | openbiotechnologyjournal.com |

Developing a highly efficient acylase mutant is only the first step; for industrial application, the expression of this enzyme and its activity in a bioreactor must be optimized. Escherichia coli is the most common host system for producing these recombinant acylase proteins. nih.govtheijes.com However, high-level expression in E. coli can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. theijes.com

To maximize the yield of soluble, active enzyme, various fermentation and induction parameters are carefully controlled. Research has shown that soluble protein expression is significantly influenced by induction temperature, the concentration of the inducer (such as IPTG), and the duration of the induction period. theijes.com For example, for the expression of an S12 acylase mutant in E. coli, optimal conditions were found to be induction with a low concentration of IPTG (0.1 mM) at a reduced temperature (20°C) for 24 hours. theijes.com

Once the enzyme is produced, the conditions within the bioreactor for the conversion of Cephalosporin C to 7-ACA are also critical. Key parameters influencing enzyme activity include pH and temperature. researchgate.nettandfonline.com The optimal conditions can vary depending on the specific enzyme variant. For instance, an acylase from a Pseudomonas species showed optimal activity at pH 8.0 and 40°C, while an enzyme from Pseudomonas diminuta performed best at pH 6.5 and 32°C. researchgate.nettandfonline.com By fine-tuning both the enzyme production and the bioconversion process, high conversion rates can be achieved. In one study, an engineered acylase variant achieved approximately 90% conversion of Cephalosporin C to 7-ACA in a bioreactor, demonstrating the practical success of these optimization strategies. nih.govnih.gov

Table 2: Optimization of Parameters for Acylase Production and Activity This table is interactive. You can sort and filter the data.

| Parameter | Process | Organism/Enzyme | Optimal Value/Condition | Reference(s) |

|---|---|---|---|---|

| Inducer Concentration | Enzyme Production | E. coli expressing S12 acylase | 0.1 mM IPTG | theijes.com |

| Induction Temperature | Enzyme Production | E. coli expressing S12 acylase | 20°C | theijes.com |

| Induction Time | Enzyme Production | E. coli expressing S12 acylase | 24 hours | theijes.com |

| Nitrogen Source | Enzyme Production | Pseudomonas species | Peptone | researchgate.net |

| pH | Enzyme Activity | Pseudomonas species acylase | 8.0 | researchgate.net |

| Temperature | Enzyme Activity | Pseudomonas species acylase | 40°C | researchgate.net |

| pH | Enzyme Activity | Pseudomonas diminuta acylase | 6.5 | tandfonline.com |

| Temperature | Enzyme Activity | Pseudomonas diminuta acylase | 32°C | tandfonline.com |

Non-Biological Conversion Pathways of Cephalosporin C (e.g., Cephalosporin Cₓ formation)

While enzymatic transformations are the primary focus for converting Cephalosporin C, non-biological conversion pathways have also been reported. A notable example is the reaction of Cephalosporin C with sodium thiosulfate (B1220275), which leads to the formation of a new, distinct derivative named Cephalosporin Cₓ. nih.gov

This conversion was identified in a 1963 study which observed that the apparent stimulation of Cephalosporin C production in the presence of sodium thiosulfate was, in fact, due to a non-biological transformation of the parent compound. nih.gov The resulting Cephalosporin Cₓ exhibits different properties from Cephalosporin C. It was found to be more biologically active against the assay organism Escherichia coli W-208. While it retains the characteristic ultraviolet absorption and resistance to penicillinase, it migrates more slowly during paper chromatography, indicating a change in its physicochemical properties. nih.gov This specific reaction highlights a potential pathway for chemical modification of the Cephalosporin C molecule outside of biological or enzymatic systems.

Advanced Fermentation and Downstream Processing for Industrial Cephalosporin C Sodium Production

Fermentation Process Optimization for Enhanced Titer and Yield

Optimizing the fermentation process is paramount for achieving economically viable production of Cephalosporin (B10832234) C. This involves a multifaceted approach encompassing cultivation strategies, bioreactor design, statistical optimization methods, and precise control of the fermentation environment.

Cultivation Strategies: Batch, Fed-Batch, and Continuous Modes

The choice of cultivation strategy significantly impacts the productivity of Cephalosporin C fermentation. While batch fermentation is the simplest mode, fed-batch and continuous cultures offer distinct advantages for overcoming limitations such as substrate inhibition and catabolite repression.

Batch Fermentation: In a batch process, all nutrients are provided at the beginning of the fermentation. While straightforward, this can lead to rapid initial growth followed by nutrient limitation and suboptimal antibiotic production. scribd.com

Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process. scribd.com Fed-batch cultivation has been shown to be more efficient than batch processing for Cephalosporin C production. scribd.comnih.gov By maintaining low concentrations of rapidly metabolized carbon sources like glucose, catabolite repression of the enzymes responsible for Cephalosporin C biosynthesis can be minimized. acs.org Studies have demonstrated that a fed-batch process with a low flow rate of a supplementary feed, such as hydrolyzed sucrose, can result in significantly higher antibiotic production compared to batch processes. scribd.com An optimal feeding strategy, such as a two-step fed-batch feeding of glucose, has been shown to yield higher antibiotic production than single-step fed-batch or batch modes. researchgate.net

Continuous Fermentation: In a continuous process, fresh medium is continuously added to the bioreactor while an equal volume of culture broth is removed. scribd.com This allows for sustained production at a steady state. However, continuous production of Cephalosporin C can be a time-consuming process as it often requires an initial batch phase to build up biomass. researchgate.netresearchgate.net One of the challenges in continuous culture is the potential for cell washout at high dilution rates. nih.gov A continuous two-stage aerobic fermentation process has been investigated as a strategy to optimize Cephalosporin C productivity. researchgate.net

Bioreactor Engineering and Design Considerations

The design of the bioreactor plays a critical role in providing the optimal environment for Acremonium chrysogenum growth and Cephalosporin C synthesis. Key considerations include efficient oxygen transfer, mixing, and minimizing shear stress, which can damage the filamentous morphology of the fungus. researchgate.netnih.gov

Stirred-Tank Bioreactors (STRs): These are the conventional reactors used for industrial antibiotic production. researchgate.net They provide excellent mixing and aeration through mechanical agitation. However, the high shear stress generated by impellers can be detrimental to the shear-sensitive Acremonium chrysogenum. researchgate.netjscimedcentral.com In stirred-tank reactors, higher cell mass concentrations and volumetric productivities are generally achieved compared to airlift reactors. nih.gov

Airlift Reactors (ALRs): ALRs utilize the buoyancy of sparged air to create circulation and mixing, resulting in a lower shear environment compared to STRs. nih.govjscimedcentral.com While the specific power input is lower in ALRs, they tend to have higher efficiencies of oxygen transfer. nih.gov Studies have shown that for Cephalosporin C production, the specific productivities with regard to power input and substrate consumption are considerably higher in airlift tower loop reactors than in stirred-tank reactors. nih.gov An internal loop airlift bioreactor has been found to be more suitable for Cephalosporin C biosynthesis than an external loop design. jscimedcentral.com

Immobilized Cells: Immobilizing Acremonium chrysogenum cells on or within a solid support matrix is a technique that offers several advantages, including the ability to maintain high cell densities and simplify downstream processing. nih.govniscpr.res.in Various materials have been explored for immobilization, such as calcium alginate, glass wool, and polyurethane foam. niscpr.res.in Cells immobilized on glass wool have shown higher yields compared to other matrices. niscpr.res.in Immobilized cell systems can be used in different reactor configurations, including packed bed reactors and stirred-tank bioreactors. researchgate.nettandfonline.com However, in stirred-tank reactors, the mechanical stress can lead to the disruption of immobilization matrices like calcium alginate beads. researchgate.net A significant challenge with immobilized cells, particularly in packed bed reactors, is the limitation of oxygen transfer to the cells deep within the support material. scispace.com To address this, co-immobilization with an oxygen-producing microorganism, such as the alga Chlorella pyrenoidosa, has been explored to provide in-situ oxygen generation. nih.govtandfonline.com

Empirical and Statistical Process Optimization

To navigate the complex interactions between various fermentation parameters, empirical and statistical methods are employed to identify optimal conditions for Cephalosporin C production. These methods allow for the simultaneous evaluation of multiple factors, leading to more efficient process optimization than traditional one-variable-at-a-time approaches. scialert.net

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. jbiochemtech.comjbiochemtech.com It is used to find the optimal settings of these variables to maximize the response. jbiochemtech.commdpi.com

Box-Behnken Design (BBD): This is a type of RSM design that is efficient for fitting a second-order model. mdpi.com It is often used to optimize the concentrations of key media components. scialert.netmdpi.com For instance, a Box-Behnken design was successfully used to determine the optimal concentrations of soya oil, beet molasses, and corn steep liquor for maximizing Cephalosporin C production. scialert.net Another study used BBD to optimize pH, incubation period, and inoculum size, resulting in a significant increase in production. nih.gov

Plackett-Burman Design (PBD): PBD is a statistical method used for screening a large number of variables to identify the most significant ones affecting the process. scialert.netjbiochemtech.com It is an effective tool for identifying the major medium components that contribute to antibiotic production. scialert.net In one study, a Plackett-Burman design was used to screen fifteen nutrients and identify glucose, beef extract, glutamic acid, adipic acid, and sodium chloride as key ingredients for Cephalosporin-C acylase production. jbiochemtech.com

Control of Environmental and Media Parameters

Precise control over environmental and media parameters is crucial for maximizing the titer and yield of Cephalosporin C. These parameters directly influence the growth of Acremonium chrysogenum and the activity of the biosynthetic enzymes.

pH: The pH of the fermentation medium affects various cellular processes. The optimal initial pH for Cephalosporin C production has been reported to be around 4.3 in one study and 4 in another. scialert.netnih.gov In a study using co-immobilized cells, the optimal pH was found to be 7.5 in the absence of carbonate. tandfonline.com

Temperature: Temperature is a critical parameter influencing enzyme activity and microbial growth. The optimal temperature for Cephalosporin C production by Acremonium chrysogenum is generally around 28°C to 30°C. tandfonline.comjbiochemtech.com

Agitation and Aeration: Cephalosporin C fermentation is a highly aerobic process, requiring a sufficient supply of dissolved oxygen. longdom.orgnih.gov Agitation helps to ensure uniform distribution of nutrients and oxygen. However, excessive agitation can lead to high shear stress, which can negatively impact the filamentous fungus. researchgate.net The aeration rate is also a critical factor, with one study identifying an optimal rate of 9364 L/min in a 600 L fermenter. scialert.net

Inoculum Size: The initial concentration of microbial cells can influence the fermentation kinetics. An optimal inoculum level of 10^5.5 spores/mL has been reported. scialert.net Another study found an optimum inoculum size of 1% v/v. nih.gov

Carbon/Nitrogen Ratio: The balance of carbon and nitrogen sources in the medium is essential for directing the metabolism towards antibiotic production. Various carbon sources like glucose, sucrose, and molasses, and nitrogen sources such as peptone, yeast extract, and ammonium (B1175870) salts are used. longdom.org The specific ratio needs to be optimized for the particular strain and process conditions.

Innovative Downstream Processing and Purification Technologies for Cephalosporin C Sodium

Extraction Methodologies from Fermentation Broth

Several techniques are employed to extract Cephalosporin C from the fermentation broth, each with its own advantages and limitations.

Solvent Extraction: This method involves the use of a water-immiscible organic solvent to extract Cephalosporin C. However, due to the polar and zwitterionic nature of Cephalosporin C, direct extraction is often inefficient. google.com To overcome this, chemical derivatization can be used to create a more non-polar form of the molecule, which can then be extracted with solvents like n-butanol or methyl isobutyl ketone. google.com Another approach involves the reactive extraction of Cephalosporin C using an extractant like tri-n-octylmethylammonium chloride in an organic solvent. researchgate.net

Aqueous Two-Phase Systems (ATPS): ATPS involves the use of two immiscible aqueous phases, typically formed by a polymer (like polyethylene (B3416737) glycol) and a salt (like ammonium sulfate) or two different polymers. researchgate.netajol.info This technique offers a mild environment for the separation of biomolecules. researchgate.netjst.go.jp However, the extraction of the highly hydrophilic Cephalosporin C into the polymer-rich phase can be challenging. researchgate.netjst.go.jp Studies have shown that factors such as pH, the addition of neutral salts, temperature, and centrifugal force can influence the partitioning of Cephalosporin C in an ATPS. researchgate.net For example, adding 0.1% NaCl has been shown to improve the recovery yield. researchgate.net

Adsorption Resins: Adsorption using specialized resins is a widely used and effective method for the purification of Cephalosporin C. seplite.comacs.org This process typically involves a series of steps:

Pretreatment: The fermentation broth is first filtered to remove cells and other insoluble materials. google.com A pretreatment resin may be used to remove impurities like proteins that could foul the subsequent adsorption columns. seplite.com

Adsorption: The clarified broth is then passed through a column containing an adsorbent resin that selectively binds Cephalosporin C. Various types of resins are used, including non-ionic macroporous resins (e.g., Amberlite XAD series) and ion-exchange resins. acs.orgwipo.int The adsorption capacity and selectivity can be enhanced by chemical modification of the resins. acs.org For instance, brominated XAD-2 resin has shown a significant increase in the adsorption constant for Cephalosporin C. acs.orgresearchgate.net

Decolorization: After adsorption and elution, a decolorization step, often using a specific resin, may be employed to further purify the Cephalosporin C. seplite.comhrresin.com

Elution and Crystallization: The bound Cephalosporin C is then eluted from the resin, typically by changing the pH or using a buffer solution. google.comwipo.int The purified Cephalosporin C is then often crystallized as its sodium salt. google.com

Advanced Purification and Crystallization Techniques for this compound

The purification of Cephalosporin C (CPC) from complex fermentation broths is a critical and challenging step in its industrial production. The broth contains the desired antibiotic along with a myriad of impurities, including microbial cells, proteins, pigments, and precursor molecules. jlu.edu.cn To achieve the high purity required for pharmaceutical applications, particularly for the subsequent conversion to 7-aminocephalosporanic acid (7-ACA), advanced purification and crystallization technologies are employed. seplite.com These methods aim to improve yield, efficiency, and product quality while addressing the economic and environmental challenges of traditional processes. google.com

Modern purification strategies for this compound often integrate several advanced techniques, moving beyond conventional methods like plate-and-frame filtration. google.com Key technologies include membrane filtration, expanded bed adsorption chromatography, and sophisticated crystallization processes.

Membrane Filtration

Membrane separation technology is a cornerstone of modern CPC downstream processing, utilized for clarification, concentration, and preliminary purification. mdpi.com This technology leverages semi-permeable membranes to separate components based on size and molecular weight.

Microfiltration (MF) and Ultrafiltration (UF): Initially, microfiltration or ultrafiltration is used to remove suspended solids, such as fungal mycelia and large proteins, from the acidified fermentation broth. jlu.edu.cngoogle.com For instance, a ceramic membrane with a pore size of 50-100 nanometers can be used to filter out mycelium and proteins, followed by an ultrafiltration membrane with a molecular weight cutoff (MWCO) of 20-100 kD to remove finer pigments and impurities. google.com Studies have shown that a multi-stage UF process, starting with a 10-30 kD membrane and followed by an 800-5000 Da membrane, can effectively remove proteins, peptides, and polysaccharides. bona-filtration.combona-filtration.com

Nanofiltration (NF): Following initial clarification and adsorption steps, nanofiltration is employed to concentrate the CPC solution and remove smaller molecules like salts. mdpi.combona-filtration.com NF membranes have a pore size of 1-10 nm and operate via an adsorption-diffusion mechanism, making them suitable for desalting and concentrating antibiotic solutions. mdpi.com

Research has demonstrated that a cross-flow filtration system incorporating microfiltration and ultrafiltration can effectively enhance the concentration of Cephalosporin C from an initial 4.72 g/L in the fermentation broth to 25.16 g/L. researchgate.net

| Technique | Purpose | Typical Membrane/Resin Specification | Key Research Finding | Reference |

|---|---|---|---|---|

| Microfiltration (MF) | Mycelia and large particle removal | Ceramic Membrane (50-100 nm) | Replaces traditional plate-and-frame filtration, improving yield and product quality. | google.com |

| Ultrafiltration (UF) | Removal of proteins, pigments, and other macromolecules | MWCO: 20-100 kD | Effectively removes impurities from acidified fermentation liquor. | jlu.edu.cngoogle.com |

| Expanded Bed Adsorption (EBA) | Direct capture of CPC from unclarified broth | Macroporous polystyrene adsorbents or ion exchangers | Simplifies recovery by integrating clarification, concentration, and purification into a single step. | nih.govnih.gov |

| Nanofiltration (NF) | Concentration and desalination | Pore Size: 1-10 nm | Used for concentrating the desorbed CPC solution prior to crystallization. | mdpi.combona-filtration.com |

Expanded Bed Adsorption (EBA) Chromatography

Expanded Bed Adsorption (EBA) chromatography is an innovative technique that enables the capture of target molecules directly from unclarified feedstock. nih.gov In this process, the crude fermentation broth is passed upward through a column of adsorbent beads at a flow rate sufficient to fluidize the bed. The CPC molecules are captured by the adsorbent, while cells, cell debris, and other insoluble components pass through the column. nih.govnih.gov This method effectively combines solid-liquid separation, concentration, and purification into a single unit operation, significantly simplifying the downstream process. nih.gov Macroporous polystyrene adsorbents are commonly used for this purpose. nih.gov

Advanced Crystallization Techniques

Crystallization is the final and crucial step for obtaining high-purity this compound. The method of crystallization significantly impacts the product's physical properties, such as crystal form and size, which are vital for handling, formulation, and stability. google.com

Anti-Solvent Crystallization: A widely used technique involves the addition of an "anti-solvent" to a concentrated aqueous solution of CPC sodium. google.com In this method, CPC sodium is highly soluble in the primary solvent (e.g., water) but poorly soluble in the anti-solvent (e.g., acetone (B3395972), methanol). google.comgoogle.com The addition of the anti-solvent reduces the solubility of CPC sodium, inducing crystallization. For example, after extraction and salt formation with sodium isooctanoate, acetone can be added to the concentrated CPC sodium solution to precipitate the crystalline product. google.com The addition of methanol (B129727) has also been shown to improve the filterability of the resulting crystal slurry. google.com

Reactive Crystallization: This technique combines the chemical reaction (salt formation) and crystallization into a single step. For cephalosporins, impinging jet mixers can be used to achieve rapid and intense mixing of the cephalosporin acid and the sodium source (e.g., sodium lactate). whiterose.ac.uk This rapid mixing leads to immediate nucleation, and the resulting crystal slurry is then passed to a continuous stirred-tank reactor (CSTR) for crystal growth. whiterose.ac.uk This process has been shown to produce crystals with higher crystallinity and a narrower particle size distribution, which improves product stability. whiterose.ac.uk

| Crystallization Method | Principle | Typical Solvents/Reagents | Advantage | Reference |

|---|---|---|---|---|

| Anti-Solvent Crystallization | Inducing precipitation by adding a solvent in which the solute is insoluble. | Solvent: Water; Anti-solvent: Acetone, Methanol | High yield and control over precipitation. | google.comgoogle.com |

| Reactive Crystallization | Simultaneous chemical reaction and crystallization. | Cephalosporin C extract, Sodium Isooctanoate or Sodium Lactate | Produces crystals with improved stability and narrower particle size distribution. | google.comwhiterose.ac.uk |

| Evaporative Crystallization | Concentrating the eluate from chromatography in vacuo to induce crystallization. | Aqueous buffer solution (e.g., sodium formate) | Yields purified antibiotic in a finely divided crystalline form. | google.com |

Impurity Identification and Control Strategies in Industrial Production

The quality and safety of this compound are intrinsically linked to the effective identification and control of impurities throughout the manufacturing process. researchgate.net Impurities can arise from the biosynthetic pathway itself, chemical degradation during processing, or polymerization. frontiersin.orgresearchgate.net Regulatory agencies mandate strict control over impurity profiles in active pharmaceutical ingredients. researchgate.net

Impurity Identification

A range of advanced analytical techniques are employed to detect, identify, and quantify impurities in this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase (RP-HPLC) configuration, is the workhorse method for separating and quantifying CPC and its related impurities. iiste.orgajol.info Gradient elution methods are often used to resolve a wide range of compounds with different polarities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is indispensable for structural elucidation of unknown impurities. researchgate.netnih.gov LC-MS provides molecular weight and fragmentation data, which allows for the identification of process-related impurities and degradation products. researchgate.net Techniques like ion trap time-of-flight mass spectrometry (IT-TOF-MS) are particularly effective for characterizing complex structures, including polymeric impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities. frontiersin.orgnih.gov One-dimensional (1H, 13C) and two-dimensional NMR experiments provide detailed information about the chemical structure, polymerization sites, and stereochemistry of impurities. frontiersin.org

Common impurities identified in cephalosporin production include:

Biosynthetic Intermediates: Deacetoxycephalosporin C (DAOC) is a key intermediate in the CPC biosynthetic pathway that can remain as an impurity. researchgate.net

Isomers: E-isomers of cephalosporins can form as impurities during the process. researchgate.net

Polymeric Impurities: Dimers, trimers, and higher-order polymers can form through covalent bonding between β-lactam antibiotic molecules, especially under stress conditions like high concentration or temperature. frontiersin.orgnih.gov These are of particular concern due to their potential to induce allergic reactions. nih.gov

Degradation Products: The β-lactam ring is susceptible to cleavage, leading to various degradation products.

| Impurity Type | Specific Example | Typical Analytical Method(s) | Significance | Reference |

|---|---|---|---|---|

| Biosynthetic Intermediate | Deacetoxycephalosporin C (DAOC) | HPLC | An undesirable by-product from fermentation that complicates purification. | researchgate.net |

| Polymeric Impurities | Cephalosporin Dimers and Trimers | HPSEC, 2D-HPLC, LC-MS, NMR | Potential to cause allergic reactions; control is critical for safety. | frontiersin.orgresearchgate.netnih.gov |

| Isomers | Cephalosporin E-Isomer | HPLC, In silico prediction | Affects product purity and may have different biological properties. | researchgate.net |

| Degradation Product | Products from β-lactam ring cleavage | HPLC, LC-MS | Indicates product instability; formation is minimized by process control. |

Impurity Control Strategies

Controlling impurities requires a multi-faceted approach, spanning from the initial fermentation stage to the final downstream processing steps.

Genetic Engineering of Production Strains: A proactive strategy involves modifying the producing organism, Acremonium chrysogenum, to minimize the formation of undesirable by-products. For example, the formation of DAOC can be significantly reduced by genetically engineering strains to have an increased copy number of the cefEF gene, which codes for the expandase/hydroxylase enzyme. researchgate.net This enzyme catalyzes the conversion of DAOC to deacetylcephalosporin C (DAC), and enhancing its activity drives the reaction forward, reducing the accumulation of the DAOC intermediate. researchgate.net Research has shown this approach can lower DAOC levels to 50% of that in control strains. researchgate.net

Optimization of Fermentation Parameters: The conditions during fermentation can be fine-tuned to maximize CPC production while minimizing impurity generation. Optimizing parameters such as substrate composition, pH, temperature, aeration, and agitation rate can significantly impact the metabolic pathways and, consequently, the impurity profile. researchgate.netnih.gov

Process Control in Downstream Processing: Strict control over process parameters during purification and crystallization is crucial to prevent the degradation of CPC.

Temperature Control: Maintaining low temperatures (e.g., 5-10°C) during membrane filtration and other steps helps to suppress side reactions and degradation. google.com

pH Control: The stability of Cephalosporin C is pH-dependent. Adjusting and maintaining the pH at optimal levels during extraction and chromatography steps is essential to prevent degradation. google.comgoogle.com

Solvent and Reagent Selection: The choice of solvents, buffers, and reagents can influence impurity formation. For instance, limiting the concentration of certain reagents during synthesis can reduce the formation of specific impurities.

By implementing these advanced control strategies, manufacturers can ensure the consistent production of high-purity this compound that meets stringent regulatory standards.

Structural Modifications and Rational Design of Cephalosporin C Derivatives

Derivatization of Cephalosporin (B10832234) C to Semisynthetic Cephalosporins via 7-ACA

Cephalosporin C, produced by the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium), exhibits only moderate antibacterial activity, rendering it unsuitable for direct clinical use. The pivotal breakthrough in unlocking the therapeutic potential of cephalosporins came with the development of methods to cleave the D-α-aminoadipyl side chain from the 7-amino position of the cephalosporin nucleus. This process yields the crucial intermediate, 7-aminocephalosporanic acid (7-ACA). 7-ACA serves as the fundamental building block for the synthesis of a multitude of semisynthetic cephalosporin antibiotics. By attaching various acyl side chains to the 7-amino group of 7-ACA, chemists can modulate the antibiotic's properties, including its spectrum of activity, potency, and stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.

The industrial production of 7-ACA from Cephalosporin C has evolved from hazardous chemical processes to more environmentally friendly enzymatic methods. Initially, chemical deacylation involved complex reactions at very low temperatures using harsh chemicals. This has been largely supplanted by two-step enzymatic conversions. In the first step, D-amino acid oxidase (DAAO) converts Cephalosporin C to an intermediate, which is then hydrolyzed in the second step by glutaryl-7-ACA acylase (GLA) to produce 7-ACA. More recently, one-step enzymatic processes using Cephalosporin C acylase (CCA) have been developed to directly convert Cephalosporin C to 7-ACA, simplifying the process and reducing costs.

The availability of 7-ACA has enabled the creation of numerous clinically significant cephalosporins, including ceftezole, cefotiam, cefazedone, and cefazolin.

Synthetic Strategies for Side-Chain Diversity at C-7 and C-3 Positions

The versatility of the cephalosporin scaffold lies in the ability to introduce diverse substituents at two key positions: the C-7 acylamino side chain and the C-3 substituent. These modifications profoundly influence the antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties of the resulting antibiotics.

Chemical synthesis has been the cornerstone of creating diverse cephalosporin derivatives. The primary approach involves the acylation of the 7-amino group of 7-ACA with a wide array of carboxylic acids or their activated derivatives. This allows for the introduction of various side chains that can enhance antibacterial activity and resistance to β-lactamases.

Modifications at the C-3 position are also crucial for tuning the properties of cephalosporins. The acetoxymethyl group at C-3 of 7-ACA can be displaced by various nucleophiles to introduce different substituents. These modifications can impact the metabolic stability and pharmacokinetic profile of the drug. For instance, the introduction of a heterocyclic thiomethyl group at the C-3 position has been a successful strategy in developing potent cephalosporins.

However, chemical synthesis is not without its challenges. The multi-step nature of these syntheses can be complex and may require the use of protecting groups to avoid unwanted side reactions. Furthermore, the use of hazardous reagents and organic solvents raises environmental concerns.

To overcome the limitations of chemical synthesis, enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives for the derivatization of cephalosporins. These approaches utilize enzymes as catalysts to perform specific chemical transformations under mild reaction conditions, often in aqueous media.

Penicillin G acylase (PGA) and other acylases have been successfully employed for the kinetically controlled N-acylation of 7-ACA and other cephem nuclei. This method allows for the efficient synthesis of various cephalosporins. For example, the acylase from Arthrobacter viscosus has shown high synthetic performance in the production of intermediates for Cefamandole and Cefonicid.

Biocatalysis also offers opportunities for the modification of side chains themselves. For instance, a biocatalytic scheme using a marine macroalgal brominase has been developed for the enzymatic bromination of 2-aminothiazoles, which are common side chains in later-generation cephalosporins. This allows for further derivatization through cross-coupling reactions.

The combination of enzyme immobilization and protein engineering has further enhanced the efficiency and stability of biocatalysts for cephalosporin synthesis. Site-directed mutagenesis of penicillin acylase has led to mutant enzymes with improved synthetic activity and reduced hydrolytic side reactions, resulting in higher yields of the desired antibiotic.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Cephalosporin C Analogs

The development of new and improved cephalosporin antibiotics has been significantly guided by Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies. These computational and empirical approaches aim to understand how the chemical structure of a molecule relates to its biological activity, providing a rational basis for the design of more effective drugs.

SAR studies involve systematically modifying different parts of the cephalosporin molecule and evaluating the impact of these changes on antibacterial activity. Key structural features that have been extensively studied include:

The C-7 Acylamino Side Chain: The nature of this side chain is a primary determinant of the antibacterial spectrum and potency. For example, the introduction of a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at the C-7 position has been shown to confer potent activity against both Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains.

The C-3 Substituent: Modifications at this position influence the pharmacokinetic properties and can also impact antibacterial activity. The presence of certain heterocyclic groups can enhance protein binding and prolong the half-life of the antibiotic.

The 7-α Substituent: The introduction of a methoxy group at the 7-α position, as seen in cephamycins, can significantly increase resistance to β-lactamase inactivation.

QSAR studies take a more quantitative approach by developing mathematical models that correlate specific physicochemical properties of the cephalosporin analogs (e.g., hydrophobicity, electronic properties, steric parameters) with their observed biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The following table summarizes some key SAR findings for cephalosporin derivatives:

| Structural Modification | Effect on Activity/Properties | Example(s) |

| C-7 Side Chain | ||

| 2-(2-aminothiazol-4-yl) group | Enhanced activity against Gram-negative bacteria. | Cefotaxime, Ceftriaxone |

| (Z)-methoxyimino group | Increased stability against β-lactamases. | Cefotaxime, Ceftriaxone |

| C-3 Substituent | ||

| Heterocyclic thiomethyl groups | Can modulate pharmacokinetic properties and antibacterial spectrum. | Cefazolin, Cefamandole |

| Quaternary ammonium (B1175870) moiety | Broadened antimicrobial activity, including against Pseudomonas aeruginosa. | Cefepime |

| 7-α Position | ||

| Methoxy group | Increased resistance to β-lactamases. | Cefoxitin, Cefotetan |

These SAR and QSAR studies have been instrumental in the evolution of cephalosporins through different "generations," each with an expanded spectrum of activity and improved resistance to bacterial enzymes.

Design and Synthesis of Novel Cephalosporin C-Based Antibiotics for Emerging Pathogens

The continuous emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), presents a significant global health challenge and necessitates the development of new and effective antimicrobial agents. The cephalosporin scaffold remains a fertile ground for the design and synthesis of novel antibiotics to combat these emerging pathogens.

Rational drug design, informed by an understanding of bacterial resistance mechanisms and the structure-activity relationships of cephalosporins, is at the forefront of this effort. A key strategy involves designing cephalosporins that can evade or overcome bacterial resistance mechanisms, such as β-lactamase production and alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.

Recent research has focused on several promising avenues:

Anti-MRSA Cephalosporins: A significant breakthrough has been the development of fifth-generation cephalosporins with potent activity against MRSA. These agents, such as ceftaroline (B109729), possess a unique ability to bind with high affinity to PBP2a, the altered PBP in MRSA that is responsible for its resistance to most other β-lactam antibiotics.

Broad-Spectrum Agents: Efforts are also directed towards creating cephalosporins with a true broad-spectrum activity, effective against both Gram-positive and Gram-negative bacteria, including resistant strains. Fourth-generation cephalosporins, like cefepime, were a step in this direction, exhibiting good activity against Pseudomonas aeruginosa and many Enterobacteriaceae.

Siderophore Cephalosporins: A novel approach involves conjugating a cephalosporin to a siderophore, a molecule that bacteria use to acquire iron. This "Trojan horse" strategy allows the antibiotic to be actively transported into the bacterial cell, bypassing some resistance mechanisms. Cefiderocol is a recently approved siderophore cephalosporin with excellent activity against highly resistant Gram-negative pathogens.

Amphiphilic Cephalosporins: Researchers have designed and synthesized amphiphilic cephalosporin derivatives that exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown high activity against MRSA and possess a multi-faceted mechanism of action that includes targeting PBPs, disrupting the bacterial cell wall, and inducing the production of reactive oxygen species.

The synthesis of these novel cephalosporins often involves multi-step chemical processes to introduce the desired complex side chains at the C-7 and C-3 positions. The following table provides examples of recently developed cephalosporins and their targeted pathogens:

| Novel Cephalosporin | Key Structural Feature | Targeted Emerging Pathogens |

| Ceftaroline | Modified C-3 side chain | Methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae |

| Ceftobiprole | Pyrrolidinone substituent at C-3 | MRSA, penicillin-resistant streptococci, Enterococcus faecalis |

| Cefiderocol | Siderophore conjugate | Carbapenem-resistant Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii |

The ongoing research and development in this area underscore the enduring importance of the cephalosporin class of antibiotics in the fight against infectious diseases.

Molecular Mechanisms of Action and Resistance Evolution in Cephalosporins

Biochemical Basis of Cephalosporin (B10832234) C Action

Cephalosporin C, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. wikipedia.orgnih.gov The primary target of this action is the peptidoglycan layer, a crucial component that provides structural integrity to the bacterial cell, particularly in Gram-positive bacteria. creative-biolabs.com This layer is composed of linear glycan chains cross-linked by short peptides. The final and essential step in this cross-linking process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.govnih.gov

The molecular structure of Cephalosporin C mimics the D-Ala-D-Ala terminal of the peptide side chains of the peptidoglycan precursors. wikipedia.org This structural similarity allows Cephalosporin C to act as a false substrate for PBPs. By binding to the active site of these enzymes, Cephalosporin C forms a stable, covalent acyl-enzyme intermediate. oup.com This effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands. nih.govyoutube.com The inhibition of this transpeptidation reaction weakens the cell wall, rendering the bacterium unable to withstand the internal osmotic pressure. creative-biolabs.com This ultimately leads to cell lysis and bacterial death. nih.govyoutube.com

The effectiveness of Cephalosporin C and its derivatives is therefore directly linked to their ability to inhibit the synthesis of this vital protective layer in bacteria. britannica.comslideshare.net

The interaction between Cephalosporin C and Penicillin-Binding Proteins (PBPs) is a dynamic process central to its antibacterial activity. drugbank.comdrugbank.com PBPs are a diverse group of enzymes, and different bacterial species possess a unique set of these proteins. nih.gov The affinity of Cephalosporin C for various PBPs can differ, which influences its spectrum of activity. nih.gov

The binding of Cephalosporin C to the active site of a PBP is a covalent and generally irreversible process that inhibits the enzyme's transpeptidase activity. wikipedia.orgnih.gov This binding efficiency is a key determinant of the antibiotic's potency. oup.com For instance, in Streptococcus pneumoniae, Cephalosporin C has been shown to interact with multiple PBPs, including PBP1a, PBP1b, and PBP2b. drugbank.com The specific PBPs targeted can vary between different cephalosporins and bacterial species. nih.gov

Factors that can influence the dynamics of this interaction include the specific structure of the cephalosporin derivative and the amino acid sequence of the PBP's active site. nih.govbohrium.com Even subtle changes in either molecule can significantly alter the binding affinity and, consequently, the antibacterial efficacy.

Mechanisms of Bacterial Resistance to Cephalosporins and Cephalosporin C Derivatives

The clinical utility of cephalosporins is persistently challenged by the evolution of bacterial resistance. Bacteria have developed sophisticated mechanisms to counteract the action of these antibiotics, primarily through the production of β-lactamases and alterations in the target PBPs. nih.govnih.gov

One of the most significant mechanisms of resistance to cephalosporins is the production of β-lactamase enzymes. nih.govwikipedia.org These enzymes, also known as cephalosporinases when they exhibit a preference for cephalosporins, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. youtube.comwikipedia.org This enzymatic degradation prevents the cephalosporin from reaching and inhibiting its PBP targets. nih.gov

β-Lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D) based on their amino acid sequences. infectionsinsurgery.orgmdpi.com Class A, C, and D enzymes are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for their activity. mdpi.comfrontiersin.org The location of these enzymes also plays a role in their effectiveness; in Gram-negative bacteria, they are typically found in the periplasmic space, providing a formidable barrier between the antibiotic and its target on the inner membrane. nih.gov

The production of β-lactamases can be encoded by genes on either the bacterial chromosome or on mobile genetic elements like plasmids. nih.gov Plasmid-mediated β-lactamases are particularly concerning as they can be readily transferred between different bacterial species and even genera, facilitating the rapid spread of resistance. nih.gov

The substrate spectrum of β-lactamases is not static and can evolve through mutations in the genes that encode them. nih.gov This is particularly evident in the emergence of extended-spectrum β-lactamases (ESBLs), which are often derived from parent enzymes like TEM-1, TEM-2, or SHV-1 through point mutations. asm.org These mutations typically occur in and around the active site of the enzyme, altering its configuration and expanding its ability to hydrolyze a broader range of β-lactam antibiotics, including third-generation cephalosporins. asm.orgresearchgate.net

Mutational analyses have identified key amino acid residues that, when altered, can significantly impact the substrate profile of a β-lactamase. For example, substitutions in the omega loop, a region that forms part of the active site, have been shown to play a crucial role in extending the hydrolytic activity of these enzymes. frontiersin.org Studies involving systematic mutagenesis have revealed that even mutations far from the active site can influence enzyme stability and substrate specificity. nih.govasm.org The accumulation of multiple mutations can have synergistic effects, leading to enzymes with significantly enhanced resistance profiles. nih.gov This continuous evolution, driven by the selective pressure of antibiotic use, poses a significant challenge to the long-term efficacy of cephalosporins. nih.govresearchgate.net

| β-Lactamase Family | Common Parent Enzyme(s) | Key Characteristics |

| TEM | TEM-1 | Most common plasmid-mediated β-lactamase in Gram-negative bacteria. Mutations can lead to ESBL phenotype. wikipedia.org |

| SHV | SHV-1 | Commonly found in Klebsiella pneumoniae. Mutations can lead to ESBL phenotype. asm.orgyoutube.com |

| CTX-M | Not closely related to TEM or SHV | Show high activity against cefotaxime. Over 80 variants known. youtube.com |

| OXA | Can hydrolyze oxacillin (B1211168) and cloxacillin. Some variants exhibit ESBL phenotype. wikipedia.orgasm.org | |

| AmpC | Chromosomally or plasmid-encoded | Primarily cephalosporinases. Can be inducible. wikipedia.orgmdpi.com |

Another crucial mechanism of resistance to cephalosporins involves alterations in the Penicillin-Binding Proteins (PBPs) themselves. nih.govbohrium.com These modifications reduce the affinity of the β-lactam antibiotic for its target, thereby diminishing its inhibitory effect. nih.gov This can occur through several mechanisms, including point mutations in the genes encoding the PBPs or the acquisition of entirely new, resistant PBP genes. oup.comnih.gov

In some bacteria, such as Streptococcus pneumoniae, resistance to β-lactams is often a stepwise process involving the accumulation of mutations in multiple PBP genes. nih.govasm.org These mutations can alter the structure of the PBP's active site, making it more difficult for the cephalosporin molecule to bind effectively. frontiersin.org For example, specific amino acid substitutions in PBP1a, PBP2b, and PBP2x have been directly linked to increased resistance to penicillins and cephalosporins in pneumococci. nih.govasm.org

In other cases, bacteria may acquire a new PBP with intrinsically low affinity for β-lactam antibiotics. oup.com A classic example is the mecA gene in Staphylococcus aureus, which encodes for PBP2a. nih.govnih.gov This modified PBP allows the bacterium to continue synthesizing its cell wall even in the presence of β-lactam antibiotics that would normally inhibit the native PBPs. nih.gov

Role of Efflux Pumps and Porin Channels in Resistance

The effectiveness of cephalosporins can be significantly compromised by mechanisms that either prevent the antibiotic from reaching its target or actively remove it from the bacterial cell. Among the most significant of these are the functions of porin channels and efflux pumps, particularly in Gram-negative bacteria. asm.orgoup.comnih.gov

Porins are protein channels embedded in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including many β-lactam antibiotics, into the periplasmic space where their targets, the penicillin-binding proteins (PBPs), are located. oup.comnih.gov Bacterial resistance can arise from mutations that lead to a reduced number of these porin channels or alterations in their structure. nih.gov This modification of the cell surface limits the influx of the antibiotic, reducing the intracellular concentration to sub-lethal levels. nih.govnih.gov For instance, a deficiency in porins, combined with the production of carbapenem-hydrolyzing enzymes, has been shown to cause carbapenem (B1253116) resistance in Klebsiella oxytoca. asm.org In enterobacteria, a direct correlation has been observed between the quantity of porins and the level of cephalosporin resistance. nih.gov

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov This energy-dependent process prevents the antibiotic from accumulating to a concentration high enough to inhibit the PBPs and kill the cell. nih.gov The overexpression of these pumps is a major factor in the development of multidrug resistance (MDR). nih.gov In Pseudomonas aeruginosa, a significant pathogen, several efflux pump systems have been linked to antibiotic resistance, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN. oup.comnih.gov The synergy between the low permeability of the outer membrane and the action of these efflux pumps presents a formidable barrier to antibiotic efficacy. nih.gov

| Mechanism | Function | Example(s) | Impact on Cephalosporins |

|---|---|---|---|

| Porin Channel Modification | Reduces the influx of antibiotics into the bacterial cell. nih.gov | Loss or alteration of OmpC in Salmonella typhimurium and OmpK35/36 in Klebsiella pneumoniae. asm.orgresearchgate.net | Decreased intracellular concentration of the drug, leading to reduced efficacy. |

| Efflux Pump Overexpression | Actively transports antibiotics out of the bacterial cell. nih.gov | MexAB-OprM, MexXY, MexCD-OprJ in P. aeruginosa; AcrAB-TolC in E. coli. oup.comnih.govnih.gov | Prevents accumulation of the drug at its target site, conferring resistance. |

Research into Overcoming Cephalosporin Resistance

The escalating challenge of antibiotic resistance has spurred intensive research into novel strategies to restore and extend the clinical utility of cephalosporins. nih.govresearchgate.net The primary avenues of this research focus on two main strategies: protecting existing cephalosporins from bacterial resistance mechanisms and designing new cephalosporin molecules that can evade these mechanisms. diagnosticsfirst.comasm.org These approaches aim to counteract the effects of β-lactamase enzymes and to effectively target bacteria that have developed resistance through other means, such as modifications to penicillin-binding proteins (PBPs). asm.org

Development of β-Lactamase Inhibitor Combinations

One of the most successful strategies to combat resistance mediated by β-lactamase enzymes has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor. nih.gov These inhibitors are molecules that have little to no antibacterial activity on their own but can irreversibly bind to and inactivate β-lactamase enzymes. nih.gov This action protects the partner antibiotic from hydrolysis, allowing it to reach its PBP targets and exert its bactericidal effect. researchgate.netdiagnosticsfirst.com

Several β-lactam/β-lactamase inhibitor combinations have been developed and proven effective against infections caused by multidrug-resistant Gram-negative bacteria. acs.orgoup.com For example, the combination of ceftazidime, a third-generation cephalosporin, with avibactam (B1665839) is active against bacteria producing Klebsiella pneumoniae carbapenemase (KPC) and OXA-48 enzymes. nih.govdiagnosticsfirst.comacs.org Another combination, ceftolozane/tazobactam (B1681243), pairs a novel cephalosporin with an established inhibitor and shows enhanced activity against Pseudomonas aeruginosa. diagnosticsfirst.com These combinations represent a critical tool for treating infections caused by extended-spectrum β-lactamase (ESBL) producing organisms. nih.govoup.com

New Generation Cephalosporins Targeting Resistant Strains (e.g., MRSA)